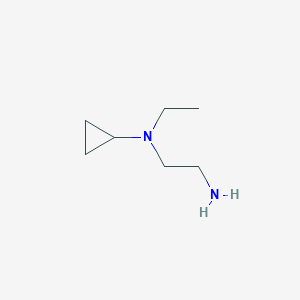

N-(2-aminoethyl)-N-ethylcyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-aminoethyl)-N-ethylcyclopropanamine: is an organic compound that belongs to the class of cyclopropanamines This compound is characterized by the presence of a cyclopropane ring attached to an aminoethyl and an ethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-N-ethylcyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then subjected to reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-aminoethyl)-N-ethylcyclopropanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted amines.

Aplicaciones Científicas De Investigación

Chemistry: N-(2-aminoethyl)-N-ethylcyclopropanamine is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.

Biology: In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter activity is of significant interest.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mecanismo De Acción

The mechanism of action of N-(2-aminoethyl)-N-ethylcyclopropanamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neurotransmission pathways.

Comparación Con Compuestos Similares

- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane

- N-(2-aminoethyl)glycine

- N-(2-aminoethyl)-1-aziridineethanamine

Comparison: N-(2-aminoethyl)-N-ethylcyclopropanamine is unique due to its cyclopropane ring structure, which imparts rigidity and distinct reactivity compared to other similar compounds For instance, N-(2-aminoethyl)-3-aminopropyltrimethoxysilane contains a silane group, making it more suitable for applications in materials science N-(2-aminoethyl)glycine, on the other hand, is a simpler molecule with a glycine backbone, commonly used in peptide synthesis

By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Actividad Biológica

N-(2-aminoethyl)-N-ethylcyclopropanamine, also known as cyclopropylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C5H11N

- Molecular Weight: 85.15 g/mol

The compound features a cyclopropane ring attached to an ethylamine side chain, which contributes to its unique biological activities.

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

- Receptor Modulation: The compound has been shown to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) function. Its structural similarity to other amines allows it to act as a ligand for these receptors.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Neuropharmacological Effects

Research indicates that this compound exhibits several neuropharmacological effects:

- Antidepressant Activity: Animal studies have suggested that this compound may possess antidepressant-like effects, potentially through modulation of serotonin and norepinephrine levels in the brain.

- Anxiolytic Properties: The compound has also been investigated for its potential anxiolytic (anti-anxiety) effects, contributing to its therapeutic profile.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies and Research Findings

- Study on Antidepressant Effects: A study involving rodent models assessed the antidepressant-like effects of this compound. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential efficacy similar to conventional antidepressants .

- Antimicrobial Efficacy: A separate investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The findings revealed that this compound effectively inhibited growth in multiple strains, highlighting its potential as a lead compound for developing new antibiotics .

- Neurotransmitter Interaction Study: Research conducted to evaluate the interaction of this compound with serotonin receptors showed dose-dependent binding affinity, which may explain its observed neuropharmacological effects .

Propiedades

IUPAC Name |

N'-cyclopropyl-N'-ethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-9(6-5-8)7-3-4-7/h7H,2-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRMAYOLQMQWRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)C1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.